physicochemical properties of ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate
physicochemical properties of ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate
Physicochemical Properties and Applications of Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate: A Comprehensive Technical Guide
Introduction to the 3-Nitro-1,2,4-triazole Pharmacophore
Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate (CAS: 70965-24-1) is a highly versatile, lipophilic building block utilized extensively in medicinal chemistry and advanced organic synthesis[1]. The 3-nitro-1,2,4-triazole nucleus has attracted increasing interest due to its remarkable potential against infectious diseases, consistently demonstrating greater potency and selectivity compared to non-nitrated 1,2,4-triazoles and 2-nitroimidazoles[2].
As a Senior Application Scientist, I approach this compound not merely as a static chemical, but as a dynamic scaffold. The presence of the nitro group at the C3 position modulates the electronic landscape of the triazole ring, serving as a critical pharmacophore for diverse biological targets—ranging from fungal 14α-demethylase to pathogen-specific nitroreductases[2].
Physicochemical Profiling and Molecular Causality
Understanding the is essential for predicting its behavior in synthetic workflows and its pharmacokinetic viability in drug design.
Table 1: Key Physicochemical Properties of Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate
| Property | Value | Causality / Structural Significance |
| CAS Number | 70965-24-1 | Unique registry identifier for the ethyl ester derivative[1]. |
| Molecular Formula | C6H8N4O4 | Defines the atomic composition; high nitrogen/oxygen ratio contributes to its distinct electronic profile. |
| Molecular Weight | 200.15 g/mol | Low MW (<500 Da) ensures high ligand efficiency and favorable diffusion kinetics in biological assays. |
| H-Bond Donors (HBD) | 0 | Esterification of the parent acid (which possesses 1 HBD[3]) removes the donor, significantly enhancing lipophilicity. |
| H-Bond Acceptors (HBA) | 6 | High HBA count (from triazole nitrogens and nitro/ester oxygens) facilitates strong, directional target-protein interactions[3]. |
| Topological Polar Surface Area | ~102 Ų | Falls within the optimal range (≤ 140 Ų) for favorable oral bioavailability and cellular membrane permeability. |
Expert Insight: The conversion of the parent (3-nitro-1H-1,2,4-triazol-1-yl)acetic acid to its ethyl ester fundamentally alters its partition coefficient (LogP). By masking the carboxylic acid, the molecule loses its ionizable proton at physiological pH. This structural choice is highly intentional in drug development: it renders the molecule a highly membrane-permeable intermediate that can passively diffuse into target cells before undergoing intracellular hydrolysis or further functionalization.
Chemical Synthesis: Regioselective Alkylation
The synthesis of ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate is typically achieved via the alkylation of 3-nitro-1H-1,2,4-triazole with ethyl bromoacetate[4].
Mechanistic Causality: The strong electron-withdrawing nature of the 3-nitro group increases the acidity of the triazole N-H proton (pKa ~ 6.0). Deprotonation with a mild base generates an ambident triazolide anion. Alkylation predominantly occurs at the N1 position. This regioselectivity is driven by two factors: steric hindrance at the N2 position (which is adjacent to the bulky nitro group) and the inherently lower nucleophilicity of the N4 position.
Caption: Regioselective N1-alkylation workflow of 3-nitro-1,2,4-triazole.
Biological Mechanisms of Action
Derivatives synthesized from this scaffold exhibit a dual mechanism of action depending on the target pathogen[2].
-
Antifungal Pathway (CYP51 Inhibition): In fungal pathogens, the nitrotriazole acts as a superior bioisostere to standard triazoles (e.g., fluconazole). The nitro group engages in an efficient electrostatic interaction with the Fe(II) in the heme group of lanosterol 14α-demethylase (CYP51), triggering strong inhibition of the enzyme and subsequent fatal depletion of ergosterol[5].
-
Antitubercular & Antiprotozoal Pathway (Nitroreductase Activation): In Mycobacterium tuberculosis and kinetoplastid parasites (e.g., Trypanosoma cruzi), the nitro group undergoes bioreduction by specific type I nitroreductases. This activation generates highly reactive nitro radical anions that induce catastrophic DNA and protein damage, effectively bypassing traditional resistance mechanisms[2].
Caption: Dual mechanism of action for 3-nitro-1,2,4-triazole derivatives.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following self-validating protocols are provided.
Protocol 1: Synthesis of Ethyl (3-nitro-1H-1,2,4-triazol-1-yl)acetate
Objective: Regioselective N1-alkylation of 3-nitro-1,2,4-triazole.
-
Reaction Setup: Dissolve 10 mmol of 3-nitro-1H-1,2,4-triazole[6] in 20 mL of anhydrous N,N-dimethylformamide (DMF) under an inert argon atmosphere.
-
Deprotonation: Add 15 mmol of finely powdered anhydrous K₂CO₃. Stir the suspension at room temperature for 30 minutes.
-
Self-Validation Checkpoint: A visual shift to a pale yellow suspension indicates successful generation of the triazolide anion.
-
-
Alkylation: Dropwise add 11 mmol of ethyl bromoacetate[4] while maintaining the temperature at 0–5°C using an ice bath.
-
Causality: Lower temperatures reduce the kinetic energy of the system, heavily favoring the formation of the thermodynamically stable N1-alkylated product over the sterically hindered N2-isomer.
-
-
Propagation: Gradually warm the mixture to room temperature and stir for 12 hours. Monitor the reaction via TLC (Ethyl Acetate:Hexane 1:1).
-
Self-Validation Checkpoint: The complete disappearance of the starting triazole spot confirms reaction completion.
-
-
Workup: Quench the reaction with 50 mL of ice-cold distilled water. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Wash the combined organic layers thoroughly with brine (3 x 30 mL).
-
Causality: Brine washing is critical here to pull residual, highly water-soluble DMF out of the organic phase without causing stubborn emulsions.
-
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography to isolate the pure N1-isomer.
Protocol 2: In Vitro Antimicrobial Screening (MIC Determination)
Objective: Evaluate the biological activity of synthesized nitrotriazole derivatives.
-
Preparation: Dissolve the test compound in DMSO to a stock concentration of 10 mg/mL.
-
Self-Validation Checkpoint: Ensure complete dissolution; micro-precipitates will yield false-negative MIC values and artificially inflate apparent resistance.
-
-
Dilution: Perform two-fold serial dilutions in 96-well microtiter plates using the appropriate broth (e.g., RPMI 1640 for fungi, Middlebrook 7H9 for M. tuberculosis).
-
Inoculation: Add the microbial suspension (adjusted to a 0.5 McFarland standard) to each well. Include a positive control (e.g., fluconazole or isoniazid) and a negative control (DMSO only)[5].
-
Incubation & Readout: Incubate under optimal conditions for the specific pathogen. Add resazurin dye (0.01%) after the incubation period.
-
Self-Validation Checkpoint: A color change from blue (oxidized resazurin) to pink (reduced resorufin) indicates active cellular respiration and microbial viability. The MIC is determined as the lowest concentration that prevents this color change, providing an objective, colorimetric validation of visual readouts.
-
